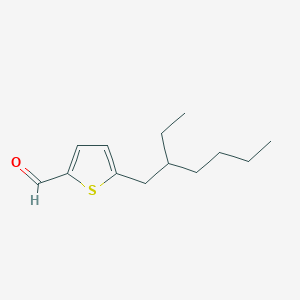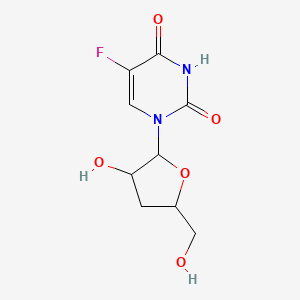
4-Bromo-2-chloro-6-fluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-fluorobenzenesulfonyl chloride typically involves the introduction of bromine, chlorine, and fluorine atoms onto a benzene ring, followed by the addition of a sulfonyl chloride group. One common method involves the following steps:
Bromination: Introduction of a bromine atom onto the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2).
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2).
Sulfonylation: Introduction of the sulfonyl chloride group using chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-fluorobenzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form sulfonamides or sulfonic acids.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (R-NH2), alcohols (R-OH), or thiols (R-SH) in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
4-Bromo-2-chloro-6-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling or cross-linking studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
4-Bromo-2-chloro-6-fluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Bromo-2-fluorobenzenesulfonyl chloride: Similar structure but lacks the chlorine atom.
2-Bromo-4-chloro-6-fluoroaniline: Similar structure but contains an amino group instead of the sulfonyl chloride group.
4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure but with different positions of the substituents.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C6H2BrCl2FO2S |
|---|---|
Molecular Weight |
307.95 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2H |
InChI Key |
OOEIVKMATRHTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)









![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)
